molecular formula C27H44O B116435 zymosterol CAS No. 128-33-6

zymosterol

Cat. No.: B116435
CAS No.: 128-33-6
M. Wt: 384.6 g/mol
InChI Key: CGSJXLIKVBJVRY-XTGBIJOFSA-N
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Mechanism of Action

Target of Action

Zymosterol, a biosynthetic precursor of cholesterol, plays a crucial role in the formation and function of cellular membranes . It is involved in the ergosterol biosynthesis pathway in yeast . Overexpression of key enzymes in this pathway, such as HMG1, leads to an increase in early sterols like this compound .

Mode of Action

The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . This compound quickly accumulates in the plasma membrane from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Biochemical Pathways

This compound is a part of the sterol biosynthesis pathway, which begins with the oxidation of squalene to oxidosqualene and subsequent cyclization to lanosterol or cycloartenol . The conversion of lanosterol to this compound occurs similarly in vertebrates and fungi . In yeast, the ergosterol synthesis pathway shares a number of intermediates with the biosynthesis of cholesterol and phytosterols such as this compound .

Pharmacokinetics

It’s known that sterols, including this compound, are insoluble, and their intracellular transport requires specific transporters .

Result of Action

This compound affects membrane organization and dynamics . In fluid phase POPC membranes, this compound exhibits a similar trend in maintaining membrane organization and dynamics as cholesterol and lathosterol . In gel phase dppc membranes, the corresponding change for cholesterol is different .

Action Environment

Environmental factors can influence the action of this compound. For instance, the accumulation of this compound in place of other sterols, namely ergosterol, makes yeasts more sensitive to oxidative perturbations induced by t-BOOH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zymosterol can be achieved through various chemical methods. One notable method involves starting from 3-benzoyloxyergosta-8(14),22-dien-15-one. The Horner–Emmons reaction with aldehyde, followed by ozonolysis and reduction, is a key step in forming the this compound side chain . The reaction conditions often involve low temperatures to prevent epimerization and the use of specific catalysts for hydrogenation .

Industrial Production Methods: Industrial production of this compound is typically achieved through metabolic engineering and synthetic biology approaches. Yeast is often used as a host organism for the biosynthesis of sterols, including this compound. Advances in metabolic engineering have enabled the optimization of yeast strains to enhance the production yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Zymosterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxysterols.

    Reduction: Reduction reactions can convert this compound into other sterol intermediates.

    Substitution: Substitution reactions can modify the functional groups on the this compound molecule.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxysterols

    Reduction: Desmosterol and other sterol intermediates

    Substitution: Modified sterol derivatives

Scientific Research Applications

Zymosterol has several scientific research applications:

Comparison with Similar Compounds

    Lanosterol: A precursor to zymosterol in the cholesterol synthesis pathway.

    Lathosterol: Another intermediate in cholesterol biosynthesis, differing from this compound in the position of the double bond.

    Desmosterol: A downstream product of this compound in the cholesterol synthesis pathway.

Comparison:

Properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJXLIKVBJVRY-XTGBIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028211
Record name 5-alpha-Cholesta-8,24-dien-3-beta-ol
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128-33-6
Record name Zymosterol
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Record name Zymosterol
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Record name 5-alpha-Cholesta-8,24-dien-3-beta-ol
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Record name 5-α-cholesta-8,24-dien-3-β-ol
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Record name ZYMOSTEROL
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Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 °C
Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of zymosterol in sterol biosynthesis?

A1: this compound (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]

Q2: How does the metabolism of this compound differ in yeast and mammals?

A2: In yeast, this compound undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, this compound is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]

Q3: What happens when the enzyme responsible for this compound methylation is inhibited in yeast?

A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of this compound and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of this compound and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]

Q4: What is the molecular formula and molecular weight of this compound?

A5: this compound has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []

Q5: How can this compound be characterized spectroscopically?

A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize this compound. [, ] Detailed spectral data for this compound and its acetate derivative are available in the literature. []

Q6: How do the membrane properties of this compound compare to cholesterol?

A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that this compound exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, this compound molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []

Q7: How does the SMT enzyme catalyze the methylation of this compound?

A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of this compound. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]

Q8: Have computational methods been used to study this compound and SMT?

A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.

Q9: How do structural modifications of sterols affect their interaction with SMT?

A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.

Q10: What are the effects of SMT inhibitors on fungal growth?

A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.

Q11: Has the effect of this compound accumulation been studied in mammalian systems?

A12: Yes, studies have shown that accumulation of this compound in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating this compound levels in demyelinating diseases such as multiple sclerosis.

Q12: Are there known mechanisms of resistance to SMT inhibitors?

A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.

Q13: How is this compound typically isolated and purified from biological samples?

A14: this compound can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]

Q14: What are some common methods used to quantify this compound levels?

A15: this compound quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of this compound in complex biological matrices.

Q15: When was this compound first identified and what are some key milestones in its research?

A16: this compound was first isolated from yeast in the mid-20th century. [, , ] Key milestones in this compound research include:

  • Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]
  • Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]
  • Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]
  • Discovery of the role of this compound accumulation in promoting oligodendrocyte differentiation and remyelination. []

Q16: What are some examples of cross-disciplinary research involving this compound?

A16: this compound research benefits from collaborations between various scientific disciplines, including:

  • Biochemistry and molecular biology: to study the enzymes and genes involved in this compound biosynthesis and regulation. [, , , , ]
  • Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]
  • Cell biology and physiology: to investigate the role of this compound in cellular processes and disease models. [, , , ]
  • Biophysics and structural biology: to understand the interactions of this compound with membranes and proteins. []

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